3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
Molecular Formula |
C19H11Br2F3N4O2S |
|---|---|
Molecular Weight |
576.2 g/mol |
IUPAC Name |
3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H11Br2F3N4O2S/c1-8-2-3-12(29)10(4-8)26-18(30)16-15(21)17-25-11(13-5-9(20)7-31-13)6-14(19(22,23)24)28(17)27-16/h2-7,29H,1H3,(H,26,30) |
InChI Key |
GWWQLGUZKUVSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, thiophene derivatives, and trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to form hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while nucleophilic substitution of the bromine atoms can yield various substituted derivatives .
Scientific Research Applications
Antiviral Activity
One of the most promising applications of this compound is its antiviral activity. Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant activity against various viruses, including influenza viruses. For example, compounds similar to 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide have shown efficacy against H5N1 avian influenza virus .
In vitro studies have demonstrated that these compounds can inhibit viral replication effectively by interfering with viral polymerases or other critical enzymes involved in the viral life cycle . The structure-activity relationship (SAR) studies indicate that modifications to the bromine and trifluoromethyl groups can enhance antiviral potency.
Antibacterial Activity
The compound's antibacterial properties have also been explored. Several studies have reported that pyrazolo[1,5-a]pyrimidine derivatives exhibit activity against multidrug-resistant bacterial strains, including extended-spectrum beta-lactamase (ESBL) producing bacteria .
In particular, compounds derived from this class have shown promising results in inhibiting bacterial growth in vitro against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis or disruption of cell wall integrity .
Case Studies
- Antiviral Study Against H5N1 Virus : A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications similar to those in 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide resulted in significant antiviral activity against H5N1 virus strains. The study utilized plaque reduction assays to measure efficacy and determined EC50 values indicating potent activity .
- Antibacterial Efficacy Against ESBL Producing Strains : Another research focused on the antibacterial properties of pyrazolo[1,5-a]pyrimidines showed effective inhibition against ESBL-producing Escherichia coli. The study employed a broth microdilution method to assess minimum inhibitory concentrations (MICs), demonstrating that specific structural modifications led to enhanced antibacterial effects .
Mechanism of Action
The mechanism of action of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitution Patterns
Key structural analogs differ in substituents at positions 3, 5, 7, and the carboxamide side chain (Table 1).
Biological Activity
The compound 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives containing bromothiophene and pyrazole moieties have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) for some related compounds was reported as low as 50 mg/mL against E. coli . This suggests that the compound may possess similar antibacterial properties.
Anticancer Activity
Studies on related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising anticancer activities. For example, compounds with similar structural features have been tested against various cancer cell lines, showing significant antiproliferative effects with IC50 values ranging from 15.62 to 250 µg/mL . The mechanism of action is believed to involve the inhibition of specific kinases and other cellular pathways critical for cancer cell survival.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses . This activity positions them as potential candidates for treating inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of bromothiophene derivatives and assessed their antibacterial activity. The study found that modifications at the thiophene ring significantly influenced the antibacterial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against both gram-positive and gram-negative bacteria .
Case Study 2: Anticancer Screening
In another investigation, a series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their anticancer properties using MTT assays across multiple cancer cell lines. The results indicated that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways .
Data Table: Biological Activity Summary
| Activity Type | Related Compound | MIC/IC50 | Target | Mechanism |
|---|---|---|---|---|
| Antimicrobial | 4-Bromo Derivative | 50 mg/mL | E. coli | Inhibition of bacterial cell wall synthesis |
| Anticancer | Pyrazolo Derivative | 15.62–250 µg/mL | Various Cancer Lines | Induction of apoptosis via caspase activation |
| Anti-inflammatory | Pyrazole Derivative | N/A | Inflammatory Pathways | Inhibition of COX-2 and cytokines |
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic adjustments to reaction parameters. Key steps include:
-
Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for coupling reactions due to their ability to stabilize intermediates .
-
Temperature Control : Maintain temperatures between 60–80°C during cyclization steps to minimize side reactions .
-
Catalyst Screening : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings involving brominated thiophene or aryl groups .
-
Purification : Employ column chromatography with gradients of ethyl acetate/hexane followed by recrystallization from ethanol to isolate high-purity product .
- Data Table :
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| 1 | Cyclization | DMF, 80°C, 12h | 60–70% |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, THF, 65°C | 75–85% |
Q. What analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C7, bromothiophene at C5) and detects hydrogen bonding in the carboxamide group .
- X-ray Crystallography : Resolves crystal packing and torsion angles (e.g., dihedral angles between pyrimidine and thiophene rings) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₂Br₂F₃N₃O₂S) .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted using:
- Buffered Solutions : Test stability across pH 2–12 at 25°C and 37°C.
- HPLC Monitoring : Track degradation products over 24–72 hours.
- Key Insight : Bromine and trifluoromethyl groups may hydrolyze under alkaline conditions (pH >10), requiring neutral buffers for biological assays .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Contradictions may arise due to assay-specific variables:
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure uniform compound dispersion .
- Control for Redox Interference : Include antioxidants (e.g., ascorbic acid) in cell-based assays to mitigate false positives from bromine-mediated oxidative stress .
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with SPR (Surface Plasmon Resonance) to confirm binding kinetics .
Q. How can computational modeling predict SAR for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to map interactions between the bromothiophene moiety and hydrophobic pockets in target proteins (e.g., kinases) .
- QSAR Analysis : Correlate substituent electronegativity (e.g., CF₃ vs. Br) with IC₅₀ values using MLR (Multiple Linear Regression) .
- Example : Trifluoromethyl at C7 enhances metabolic stability but may reduce solubility .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
-
Crystallization Challenges :
-
Polymorphism due to flexible thiophene and carboxamide groups.
-
Poor crystal growth in polar solvents.
-
Solutions :
-
Use slow evaporation with mixed solvents (e.g., CHCl₃/hexane).
-
Introduce seeding from structurally similar pyrazolo[1,5-a]pyrimidine crystals .
- Crystal Data Reference :
| Parameter | Value (from analogous compounds) |
|---|---|
| Space Group | Orthorhombic, Pbca |
| Unit Cell (Å) | a = 9.536, b = 15.941, c = 24.853 |
| Z | 8 |
| R Factor | 0.055 |
Key Notes for Experimental Design
- Controlled Synthesis : Utilize Design of Experiments (DoE) to optimize reaction parameters (e.g., time, temperature, catalyst loading) .
- Biological Assays : Prioritize target-specific assays (e.g., kinase inhibition) over broad-spectrum screens to reduce noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
